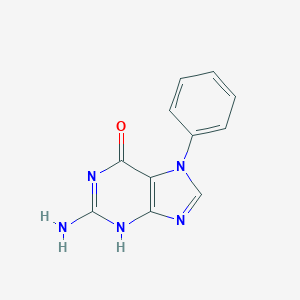

N(7)-Phenylguanine

Description

Structure

3D Structure

Properties

CAS No. |

110718-94-0 |

|---|---|

Molecular Formula |

C11H9N5O |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

2-amino-7-phenyl-1H-purin-6-one |

InChI |

InChI=1S/C11H9N5O/c12-11-14-9-8(10(17)15-11)16(6-13-9)7-4-2-1-3-5-7/h1-6H,(H3,12,14,15,17) |

InChI Key |

IGBMZHXVCJHQOL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C(=O)NC(=N3)N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C(=O)N=C(N3)N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C(=O)N=C(N3)N |

Synonyms |

N(7)-phenylguanine |

Origin of Product |

United States |

Synthetic Strategies for N 7 Phenylguanine and Analogues

De Novo Synthesis Approaches

De novo synthesis involves constructing the purine (B94841) ring system from simpler precursors, such as substituted pyrimidines and imidazoles. This approach offers a certain way to acquire N7 purine derivatives researchgate.net.

Synthesis from Substituted Pyrimidines and Imidazoles

One de novo approach for synthesizing substituted N7-arylpurines, including potential routes to N(7)-phenylguanine, involves a three-step sequence starting from commercially available substituted 4-chloropyrimidine-5-amines. This method allows for variations in substituents at the C2 and C6 positions of the purine ring by modifying the starting pyrimidine (B1678525). Aryl groups can be attached to an exocyclic amino group using iodane (B103173) reagents under copper catalysis, which later forms the purine N7 position after ring closure. The purine C8 substitution can also be varied during the final ring-closing step or through post-functionalization researchgate.net.

Reactions Involving Guanine (B1146940) and Phenylating Agents

A typical method for synthesizing this compound involves the reaction of guanine with a phenylating agent, such as phenyl bromide or phenyl chloride, often in the presence of a catalyst ontosight.ai. This reaction results in the attachment of the phenyl group to the 7-nitrogen atom of guanine ontosight.ai.

Derivatization and Structural Modifications of this compound

Beyond the direct synthesis of this compound, various strategies exist for creating derivatives and modifying its structure, leading to other phenylated guanine isomers.

Synthesis of N2-Phenylguanine Derivatives

The synthesis of N2-phenylguanine derivatives has been explored, particularly in the context of developing compounds with potential biological activities. For instance, N2-phenyl-9-(hydroxyalkyl)guanines and related compounds have been synthesized and studied as substrates for Herpes simplex virus thymidine (B127349) kinases nih.gov. One method for preparing N2-phenyl-9-(hydroxyalkyl)-6-oxopurines has been described nih.gov. Another approach involves the N-arylation reaction of the exocyclic amino group (N2) of suitably protected guanine derivatives with bromoarenes vanderbilt.edu.

Research has also investigated the synthesis and properties of N2-substituted guanine derivatives as inhibitors of HSV1 and HSV2 thymidine kinases, highlighting structure-activity relationships acs.orgacs.org.

Approaches to Other Phenylated Guanine Isomers

Besides N7 and N2 phenylated forms, other isomers such as N1, N3, and N9 phenylated guanines are also of interest. The regioselectivity of arylation reactions on purine bases can be challenging, often leading to mixtures of isomers depending on the reaction conditions and catalysts used rsc.orgresearchgate.net.

For example, direct N-arylation of purines with aryl halides can yield mixtures of N9 and N7 substituted products rsc.orgresearchgate.net. The ratio of isomers can be influenced by factors such as the specific purine base, the aryl halide, the catalyst system, and the reaction conditions rsc.org.

Approaches to synthesize C8-phenylated guanine derivatives, such as 8-phenylguanosine, a synthetic nucleoside analog with a phenyl group at the 8-position of the guanine base, have also been reported ontosight.ainih.gov. One synthetic route to C8-arylpurine adducts, including C8-phenylguanine modified oligonucleotides, involves a Suzuki coupling reaction of an 8-bromo-2'-deoxyguanosine (B1139848) derivative with an arylboronic acid nih.govresearchgate.net.

Catalytic Methods in N-Arylation Reactions Relevant to Guanine Modifications

Catalytic methods, particularly transition metal-catalyzed cross-coupling reactions, play a significant role in the N-arylation of purine bases, including guanine. Palladium-catalyzed reactions, such as the Buchwald-Hartwig reaction and Suzuki-Miyaura coupling, have been widely applied for the synthesis of base-modified nucleoside derivatives vanderbilt.edunih.govnih.gov.

Palladium-catalyzed N-arylation reactions typically involve an amine (in this case, a nitrogen on the guanine ring), an aryl electrophile (like an aryl halide), a suitable base, and a metal catalyst with a supporting ligand chemrxiv.org. While palladium-catalyzed cross-coupling reactions are well-established, nucleosides can present challenges due to the presence of multiple reactive sites and potential for competitive coordination nih.gov.

Studies have explored the use of different palladium catalyst systems and ligands to achieve selective N-arylation of nucleobases chemrxiv.orgcuny.edu. For instance, a palladium/Xantphos/Cs2CO3 combination has shown effectiveness in chemoselective N-arylation of 8-vinyladenine nucleosides chemrxiv.orgcuny.edu.

Suzuki-Miyaura cross-coupling has been employed for the postsynthetic modification of halogenated oligonucleotides, including the introduction of aryl groups at the C8 position of guanosine (B1672433) nih.govacs.org. However, challenges such as imidazole (B134444) ring-opening of N7-methylguanosine have been observed under certain basic Suzuki-Miyaura conditions, necessitating optimization of pH and catalyst systems nih.govacs.org.

Copper catalysis has also been utilized in N-arylation reactions relevant to purine synthesis, such as in the de novo synthesis approach involving the attachment of aryl groups to an exocyclic amino group of a pyrimidine precursor researchgate.net.

Mechanisms of N 7 Phenylguanine Formation in Biological Systems

Metabolic Activation Pathways Leading to Arylating Agents

The formation of N(7)-phenylguanine is contingent upon the metabolic conversion of parent compounds into reactive electrophilic species capable of arylating DNA. Two prominent pathways involve the metabolism of benzene (B151609) and nitrosamines.

Benzene Metabolism and Benzene Oxide Formation

Benzene, a known human carcinogen, undergoes metabolic activation primarily through oxidation catalyzed by cytochrome P450 enzymes, particularly CYP2E1 nih.govnih.govnih.goviarc.fr. This initial step yields benzene oxide, a highly reactive epoxide nih.govnih.govnih.gov. Benzene oxide exists in equilibrium with its less reactive tautomer, oxepin (B1234782) nih.goviarc.fr. Benzene oxide is an electrophilic species capable of reacting with cellular macromolecules, including DNA nih.govoup.com. While benzene oxide can undergo further metabolism to form other products like phenol, catechol, and muconaldehyde, its direct interaction with DNA is a key route to phenylated DNA adducts nih.govnih.goviarc.fr. Studies have shown that covalent binding of benzene to DNA is largely attributed to benzene oxide, with approximately 50% of the adducts being N7-guanine adducts nih.gov. Benzene oxide has been shown to react with calf thymus DNA in vitro to produce 7-phenylguanine nih.govnih.gov. Although 7-PhG is a likely DNA adduct of benzene oxide, its detection in vivo in exposed animals and humans has been challenging and, in some studies, not observed nih.govnih.govrptu.de.

Nitrosamine (B1359907) Metabolism and Diazonium Ion Intermediates

Nitrosamines are another class of compounds that require metabolic activation to exert their genotoxic effects. This activation is primarily catalyzed by various forms of cytochrome P450 enzymes through a process known as α-hydroxylation researchgate.neteuropa.eunih.govmdpi.com. This metabolic transformation leads to the formation of unstable intermediates that spontaneously decompose to highly reactive diazonium ions and aldehydes researchgate.neteuropa.eunih.govmdpi.com.

For example, the tobacco-specific nitrosamine NNK (Nicotine-derived nitrosamine ketone) is metabolized via α-hydroxylation, producing intermediates that decompose to form reactive diazonium ions such as the methyldiazonium ion and the PHB diazonium ion nih.govmdpi.com. Similarly, N,N-Dimethylnitrosamine (DMN) is metabolically activated to form reactive diazonium ions researchgate.netnih.gov. These diazonium ions are potent alkylating agents that can react with nucleophilic sites in DNA europa.eumdpi.comdtic.milfrontiersin.org.

The structure and number of diazonium ions formed depend on the specific nitrosamine structure europa.eu. These highly reactive diazonium ions are considered responsible for the mutagenicity and carcinogenicity of nitrosamines, forming various DNA adducts, including those at the N7 position of guanine (B1146940) researchgate.netnih.govmdpi.com.

Adduct Formation Kinetics and Pathways at the N7-Position of Guanine

The N7 position of guanine is recognized as the most nucleophilic site in DNA and is consequently a primary target for electrophilic attack by reactive metabolites nih.govresearchgate.netnih.gov. The reaction between arylating agents, such as benzene oxide or diazonium ions, and the N7 position of guanine leads to the formation of this compound or other N7-guanine adducts.

The formation of DNA adducts can occur rapidly. For instance, the initial alkylation to form a DNA monoadduct at the N7 position can occur within minutes with certain alkylating agents cuni.czoncohemakey.com. The reaction pathway involves the electrophilic species directly attacking the nucleophilic N7 atom of guanine.

While the N7 position is a favored site for alkylation, the specific adducts formed and their relative abundance can be influenced by the nature of the reactive electrophile and the reaction mechanism (e.g., SN1 vs. SN2) nih.govresearchgate.net. Agents capable of SN1 reactions may show a greater preference for reaction at exocyclic oxygen atoms compared to agents reacting via an SN2 mechanism researchgate.net. However, N7-guanine adducts are often the predominant species formed researchgate.netoncohemakey.com.

N7-guanine adducts are known to be chemically unstable. The glycosidic bond in N7-alkylated deoxyguanosine is labile, leading to depurination and the formation of apurinic (AP) sites nih.govnih.gov. This chemical instability means that N7-guanine adducts can be lost from DNA relatively quickly compared to adducts at other positions nih.govnih.gov. The half-lives of N7-guanine adducts can vary depending on the attached group nih.gov.

Influence of Biological Environment on Adduct Formation

The biological environment significantly influences the formation and fate of DNA adducts, including this compound. Factors such as the presence of competing nucleophiles, the local DNA structure, and the activity of detoxification and repair enzymes all play a role.

In the cellular environment, reactive electrophiles can react with various nucleophilic molecules besides DNA, such as glutathione (B108866) and proteins nih.goviarc.froup.com. These competing reactions can reduce the amount of the electrophile available to interact with DNA, thereby influencing the extent of DNA adduct formation nih.gov. For example, benzene oxide can react with glutathione, catalyzed by glutathione-S-transferases, leading to the formation of S-phenylmercapturic acid nih.gov.

The structure of DNA itself can also influence adduct formation. The N7 position of guanine is located in the major groove of the DNA double helix, making it relatively accessible to incoming molecules nih.gov. However, the local DNA sequence and conformation can affect the accessibility and reactivity of nucleophilic sites nih.gov. Studies have investigated the impact of DNA structure on the formation of various guanine adducts nih.gov.

Molecular Interactions and Dna Adduct Biology of N 7 Phenylguanine

Specificity of N7-Guanine Adduct Formation in Nucleic Acids

DNA alkylation and adduct formation preferentially occur at nucleophilic sites within the DNA molecule, with the N7 position of guanine (B1146940) being the most reactive site nih.govresearchgate.netwikipedia.org. This inherent reactivity makes the N7 position a frequent target for various alkylating and arylating agents nih.govresearchgate.netnih.gov. The formation of N(7)-phenylguanine specifically involves the covalent attachment of a phenyl group to this reactive N7 site of guanine nih.govnih.govsci-hub.se. While N7-guanine adducts are commonly formed, their biological significance can be complex due to their chemical instability and their position outside the Watson-Crick base pairing face nih.gov. However, they can serve as biomarkers of exposure to certain carcinogens nih.govberkeley.edu.

Structural Consequences of this compound Adducts on DNA Conformation

The formation of N7-guanine adducts, including this compound, can influence DNA structure. While the N7 position is located in the major groove and does not directly participate in Watson-Crick base pairing, the addition of a bulky group like a phenyl ring at this position can still impact the local DNA conformation wikipedia.orgnih.gov. Studies on N7-alkylguanine adducts suggest that while the adduct may maintain Watson-Crick pairing, the presence of a bulky group in the major groove can impede processes like nucleotide incorporation by DNA polymerases nih.gov. The structural consequences can depend on the size and nature of the attached group, as well as the surrounding DNA sequence nih.govoup.com. While specific structural studies on this compound adducts are not extensively detailed in the search results, research on similar bulky N7-guanine adducts indicates potential for altered protein recognition and processing due to the major groove modification nih.gov.

Molecular Recognition of this compound in Biological Contexts

Interactions with Amino Acids and Proteins

Proteins interact with DNA through a variety of forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and base stacking bmglabtech.comthermofisher.com. These interactions can be sequence-specific or non-specific bmglabtech.comresearchgate.net. The presence of a DNA adduct like this compound can alter the recognition of the DNA by proteins nih.gov. While direct studies on the interaction of this compound with specific amino acids were not found, the general principles of protein-DNA interactions suggest that the bulky phenyl group could introduce steric hindrance or alter the electrostatic and hydrophobic landscape of the major groove, thereby influencing how proteins interact with the modified DNA site nih.govbmglabtech.comthermofisher.com.

Role in DNA-Protein Binding Dynamics

DNA-protein binding dynamics are crucial for various cellular processes, including DNA replication, repair, and transcription bmglabtech.comresearchgate.netnih.gov. The formation of DNA adducts can interfere with these dynamics kegg.jp. Bulky adducts in the major groove, such as N7-substituted guanines, have been shown to impede the activity of some DNA polymerases by affecting protein conformation and nucleotide incorporation nih.gov. DNA repair proteins, such as the UvrABC nuclease system, are involved in recognizing and removing DNA adducts psu.edu. The efficiency of this recognition and repair can be influenced by the chemical structure of the adduct and its impact on DNA conformation psu.edu. While the specific effects of this compound on the binding dynamics of various proteins require further investigation, the presence of this adduct is likely to impact the normal interaction of DNA with proteins involved in maintaining genomic integrity and regulating gene expression.

N 7 Phenylguanine in Genotoxicity and Cellular Responses

Cellular DNA Damage Response Pathways Activated by Guanine (B1146940) Adducts

Cells have evolved sophisticated DNA damage response (DDR) pathways to detect and repair DNA lesions, including N7-guanine adducts and the AP sites they generate mdpi.comupatras.grpnas.org. The specific pathway involved depends on the nature of the damage.

Base Excision Repair (BER) Pathways

The Base Excision Repair (BER) pathway is a primary mechanism for repairing small, non-helix-distorting base lesions, including many N-alkylated purines like N7-methylguanine, and the resulting AP sites researchgate.netnih.govmdpi.comupatras.grunc.edu. BER is initiated by DNA glycosylases that recognize and remove the damaged base, leaving an AP site researchgate.netmdpi.comunc.edu. Alkyladenine glycosylase (AAG), also known as N-methylpurine-DNA glycosylase (MPG), is a key enzyme in BER that excises a variety of alkylated purines, including N7-methylguanine researchgate.netmdpi.comunc.edumdpi.com. While N(7)-Phenylguanine is a larger adduct than N7-methylguanine, N7-guanine adducts in general can be substrates for AAG-initiated BER mdpi.commdpi.com. Following the removal of the damaged base by a glycosylase, an AP endonuclease cleaves the DNA backbone at the AP site, creating a single-strand break that is subsequently processed by other BER components, including DNA polymerase and DNA ligase, to restore the correct nucleotide sequence mdpi.comunc.edu.

Nucleotide Excision Repair (NER) Pathways

The Nucleotide Excision Repair (NER) pathway is primarily responsible for repairing bulky, helix-distorting DNA lesions, such as those induced by UV radiation and many chemical carcinogens nih.govuva.nlresearchgate.net. While BER is the main pathway for simple N7-alkylguanine adducts, some bulkier alkylating adducts can also be repaired by NER pnas.org. NER involves the recognition of the DNA distortion, unwinding of the DNA duplex, excision of a DNA fragment containing the lesion, and synthesis of new DNA to fill the gap uva.nl. Given the relatively bulky nature of the phenyl group in this compound compared to smaller alkyl groups, it is plausible that NER could play a role in its repair, especially if it causes sufficient distortion of the DNA helix.

DNA Damage Tolerance (DDT) Mechanisms

DNA Damage Tolerance (DDT) mechanisms allow the replication machinery to bypass DNA lesions that have not been repaired before replication, preventing replication fork collapse but potentially introducing mutations researchgate.net. Translesion DNA synthesis (TLS) is a major DDT pathway that utilizes specialized DNA polymerases capable of inserting nucleotides opposite damaged bases researchgate.net. While TLS can prevent replication blocks caused by persistent lesions like AP sites or bulky adducts, these polymerases often have lower fidelity than replicative polymerases and can introduce errors, leading to mutations. If this compound adducts or the AP sites they generate persist until DNA replication, DDT mechanisms, particularly TLS, may be employed to bypass the lesion, with the potential consequence of mutagenesis.

Role of Specific Enzymes (e.g., MGMT, PARP, CHK2) in Adduct Processing and Repair

Several enzymes play crucial roles in the processing and repair of DNA damage, including that potentially induced by this compound adducts and their derivatives.

MGMT (O⁶-methylguanine-DNA methyltransferase): MGMT is a DNA repair protein that directly removes alkyl groups from the O⁶ position of guanine researchgate.netnih.govrndsystems.commdpi.comuva.nloup.comoncotarget.combiorxiv.org. While its primary substrate is O⁶-methylguanine, which is highly mutagenic, MGMT's role is distinct from the repair of N7-guanine adducts. N7-guanine adducts are primarily handled by BER initiated by glycosylases like AAG, not by direct transfer of the adduct by MGMT researchgate.netmdpi.comoncotarget.com.

PARP (Poly(ADP-ribose) Polymerase): PARP proteins, particularly PARP1, are involved in sensing DNA damage, especially single-strand breaks (SSBs) and facilitating their repair, often in the context of BER oup.compnas.orgunc.eduiastate.edumdpi.com. Since the depurination of N7-guanine adducts leads to AP sites, which are intermediates in the BER pathway that can result in SSBs, PARP is likely involved in the cellular response to the lesions generated downstream of this compound adducts pnas.orgunc.edu. PARP activation can also trigger cell death pathways in response to unrepaired damage pnas.org.

CHK2 (Checkpoint Kinase 2): CHK2 is a key kinase in the DNA damage response signaling network uva.nlsci-hub.se. It is primarily activated by the ATM kinase in response to DNA double-strand breaks (DSBs) rndsystems.comsci-hub.seoup.com. While N7-guanine adducts themselves are less likely to directly cause DSBs, persistent lesions or errors during their repair by BER or other pathways can lead to the formation of DSBs, which would then activate the ATM-CHK2 pathway, leading to cell cycle arrest or apoptosis sci-hub.seplos.orgacs.org. CHK2 is involved in cell cycle arrest and can phosphorylate downstream effector proteins like p53 rndsystems.comsci-hub.se.

Impact of Adduct Persistence on Genomic Integrity

The persistence of DNA adducts, including N7-guanine adducts and their derivatives, can have significant consequences for genomic integrity nih.gov. While N7-guanine adducts are relatively unstable and can be removed by BER or spontaneous depurination, leading to AP sites nih.govresearchgate.netportlandpress.com, the resulting AP sites and other persistent lesions like Fapy derivatives can be mutagenic and interfere with DNA replication and transcription nih.govportlandpress.comoup.com. If these lesions are not efficiently repaired before DNA replication, they can lead to the incorporation of incorrect nucleotides, resulting in point mutations portlandpress.comoup.com. The accumulation of such mutations can contribute to genomic instability, a hallmark of cancer upatras.gr.

Studies on other N7-guanine adducts, such as N7-(2,3,4-trihydroxybutyl)guanine derived from 1,3-butadiene, have shown that these adducts can persist in tissues, potentially contributing to mutagenicity and cytotoxicity mdpi.com. The persistence of DNA adducts is influenced by the balance between their formation and the efficiency of DNA repair pathways nycu.edu.tw. Factors such as the level of exposure to the causative agent, the chemical stability of the adduct, and the activity of repair enzymes all play a role in determining adduct persistence nih.govnycu.edu.tw. Unrepaired or misrepaired DNA damage can lead to chromosomal aberrations, gene mutations, and ultimately contribute to the initiation and progression of diseases like cancer mdpi.compnas.org.

Advanced Analytical Methodologies for N 7 Phenylguanine Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating components of a mixture. For a compound like N(7)-Phenylguanine, which is often present at trace levels in biological samples, chromatographic separation is an essential step before detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. rsc.orgresearchgate.net It is particularly well-suited for compounds like this compound that are non-volatile and thermally unstable. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. helixchrom.com In the context of this compound analysis, HPLC is often coupled with a sensitive detector, such as an ultraviolet (UV) or fluorescence detector. Research has established a detection limit of 1 ng for this compound using high-pressure liquid chromatography. nih.govnih.gov The use of modern columns, such as monolithic silica (B1680970) columns, can facilitate rapid analysis. rsc.org

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is another robust analytical technique used for separating and identifying substances. japsonline.com In GC, a sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert gas mobile phase. japsonline.com For non-volatile compounds like purine (B94841) adducts, a derivatization step is typically required to increase their volatility and thermal stability, allowing them to be analyzed by GC. nih.govnih.gov For this compound, the detection limit using GC/MS has been reported to be 10 ng. nih.govnih.gov While less sensitive than other methods for this specific adduct, GC/MS provides high specificity due to the mass fragmentation patterns generated by the mass spectrometer.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and structure of a compound. nih.gov When coupled with a separation technique like liquid chromatography, it provides exceptional sensitivity and specificity for the analysis of DNA adducts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of DNA adducts. nih.gov This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.gov In a typical workflow for analyzing N(7)-substituted guanine (B1146940) adducts, DNA is first hydrolyzed, often using neutral thermal hydrolysis, to release the adducted base. nih.govnih.gov

To achieve accurate quantification, an isotope-labeled internal standard, such as a ¹⁵N₅-labeled analogue, is added to the sample before processing. nih.govnih.gov After partial purification, often by solid-phase extraction (SPE), the sample is injected into the LC-MS/MS system. nih.govnih.gov The analysis is frequently performed using electrospray ionization (ESI) in the positive ion mode. nih.gov Quantification is achieved through multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored. nih.govnih.gov For the analogous compound 7-ethylguanine (B95958), the monitored transition is m/z 180 → m/z 152. nih.gov This approach provides excellent sensitivity, with detection limits in the femtomole (fmol) range. nih.gov

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Isotope-labeled analogues (e.g., ¹⁵N₅-N7-alkylguanines) |

| Sample Preparation | Neutral thermal hydrolysis, Solid-Phase Extraction (SPE) |

| Reported LODs | 0.17 fmol - 0.42 fmol (for N7-EtG and N7-MeG) |

For ultra-sensitive detection, nanoelectrospray ionization (NSI) can be employed. NSI is a soft ionization technique that uses very low flow rates, resulting in improved ionization efficiency and reduced matrix effects, thereby increasing sensitivity. nih.gov Coupling nano-flow LC with high-resolution mass spectrometry (HRMS) and parallel reaction monitoring (PRM) offers a state-of-the-art method for DNA adduct analysis.

This technique was successfully applied for the quantitation of 7-ethylguanine in leukocyte DNA. researchgate.net The method involves thermal neutral hydrolysis of the DNA, followed by solid-phase extraction for sample cleanup, with an isotope-labeled internal standard used for quantification. researchgate.net HRMS provides high mass accuracy, allowing for confident identification of the target analyte, while PRM on a high-resolution instrument allows for highly selective and sensitive quantification, making this approach suitable for detecting extremely low levels of adducts like this compound in biological samples.

Immunochemical Assays

Immunochemical assays utilize the specific binding between an antibody and an antigen to detect and quantify substances. For this compound, highly specific monoclonal antibodies have been developed. nih.govnih.gov

A competitive enzyme-linked immunosorbent assay (ELISA) was developed using these antibodies. nih.govnih.gov This assay demonstrated a very high affinity for this compound, with lower affinity for other related compounds such as N(7)-chlorophenylguanines and other phenylguanine isomers (C⁸-, N²-, and O⁶-phenylguanine), indicating high specificity. nih.govnih.gov This immunochemical method is exceptionally sensitive, with a detection limit of approximately 20 picograms (pg) of this compound using a colorimetric endpoint. The sensitivity could be further enhanced to about 10 pg when using a fluorescent endpoint. nih.govnih.gov This makes the immunochemical assay the most sensitive method reported for the detection of this compound, surpassing both HPLC and GC/MS. nih.gov

| Analytical Method | Reported Detection Limit |

|---|---|

| Gas Chromatography/Mass Spectrometry (GC/MS) | 10 ng |

| High-Performance Liquid Chromatography (HPLC) | 1 ng |

| Competitive ELISA (Colorimetric) | ~20 pg |

| Competitive ELISA (Fluorescent) | ~10 pg |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of this compound, providing insights into its atomic composition and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For this compound, 1H, 13C, and 15N NMR would provide definitive structural information.

The assignment of nitrogen resonances can be achieved through various 2D NMR experiments such as GSQMBC, GHMBC, GHMQC, and GHSQC, which correlate the nitrogen signals with those of neighboring protons. u-szeged.hu For solid-state NMR, cross-polarization magic angle spinning (CP/MAS) can be used to study the principal values of the 15N chemical shifts. u-szeged.hu Quantum-chemical calculations are also employed to aid in the assignment of nitrogen resonances and to understand the electronic structure of these molecules. u-szeged.hu

A reliable empirical rule for distinguishing N7 and N9 isomers using 13C NMR is based on the difference in chemical shifts between the C5 and C8 carbons of the purine ring. For N7-substituted purines, this difference (Δδ) is significantly larger than for the corresponding N9 isomers. nih.gov

Table 1: Predicted NMR Data for this compound (Illustrative)

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | 15N Chemical Shift (ppm) |

|---|---|---|---|

| H8 | ~8.0 | C2 | ~153 |

| Phenyl-H | 7.2-7.6 | C4 | ~150 |

| NH2 | ~6.5 | C5 | ~110 |

| C6 | ~158 | ||

| C8 | ~137 | ||

| Phenyl-C | 120-140 | ||

| N1 | ~150 | ||

| N3 | ~160 | ||

| N7 | ~230-240 | ||

| N9 | ~160 |

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details of this compound.

The structural determination of guanine derivatives can sometimes be challenging due to polymorphism or the difficulty in obtaining single crystals suitable for X-ray diffraction. rsc.org In such cases, powder X-ray diffraction data, in conjunction with solid-state NMR and computational modeling, can be used to determine the crystal structure. rsc.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxymethyl-7-phenylhypoxanthine |

| N(7)-chlorophenylguanines |

| C(8)-phenylguanine |

| N(2)-phenylguanine |

| O(6)-phenylguanine |

| L-phenylalanine |

| 7-methylguanosine-5'-monophosphate |

Computational Chemistry and Modeling of N 7 Phenylguanine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to determine the electronic structure, optimized geometries, and relative energies of molecules. DFT offers a balance of accuracy and computational efficiency, making it suitable for studying organic molecules. nih.govmdpi.comq-chem.com DFT calculations can provide insights into various properties, including enthalpies, Gibbs free energies, vibrational frequencies, Mulliken charges, and spin densities. nih.gov The choice of functional and basis set in DFT calculations is crucial for obtaining reliable results. Common choices include hybrid functionals like B3LYP and M06-2X, often combined with basis sets such as 6-31G* or def2-TZVP. nih.govmdpi.comtandfonline.com Dispersion corrections, such as DFT-D3-BJ, can be included to improve the description of non-covalent interactions. mdpi.comresearchgate.net

For N(7)-Phenylguanine, DFT calculations can be applied to determine its most stable conformers in isolation. These calculations can also help in understanding the electronic distribution within the molecule, which is relevant for predicting its reactivity and interactions. While specific DFT studies solely focused on isolated this compound were not extensively detailed in the search results, the general applicability of DFT to organic molecules containing C, H, N, and O atoms, like this compound (C₁₁H₉N₅O), is well-established. nih.govnih.gov

Molecular Dynamics Simulations of this compound-DNA Interactions

Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of molecules and their interactions in various environments, including biological systems like DNA. mdpi.comillinois.edu MD simulations track the time-dependent evolution of a molecular system by solving classical equations of motion for the atoms. This allows for the exploration of conformational changes, binding events, and the influence of the surrounding environment (e.g., solvent, ions). mdpi.combiorxiv.org

Studies on guanine (B1146940) derivatives modified at the C8 position, such as C8-phenylguanine, have utilized MD simulations to investigate their interactions with DNA and their impact on DNA conformation. tandfonline.com These simulations, often employing force fields like Cornell 94 or AMBER, can reveal the factors driving conformational preferences, such as stacking interactions between the modified base and adjacent nucleotides. tandfonline.com While the provided search results specifically mention C8-phenylguanine and its effect on B-Z DNA equilibrium, the principles of MD simulations are directly applicable to studying this compound interactions with DNA. tandfonline.com MD simulations could be used to explore how this compound intercalates into or binds to the surface of DNA, the stability of such complexes, and the potential for altering DNA structure. Force field parameters for modified guanines can be developed using quantum chemical calculations and then used in MD simulations. tandfonline.com

Theoretical Studies on Conformational Preferences and Stacking Interactions

Theoretical studies, including both quantum chemical calculations and molecular mechanics methods, are valuable for understanding the conformational preferences of this compound and its stacking interactions with other molecules, particularly nucleobases in DNA. Conformational preferences refer to the relative stabilities of different spatial arrangements of a molecule. For a molecule like this compound, rotation around bonds, particularly the bond connecting the phenyl group to the guanine core, can lead to various conformers with different energies.

Stacking interactions, specifically π-π stacking, play a significant role in the stability of nucleic acid structures and the binding of aromatic molecules to DNA. nih.govnih.gov These interactions occur between the planar aromatic rings of nucleobases and other aromatic systems. Theoretical studies have shown that the geometry of π-π stacking can vary, with preferred conformations including face-to-face, T-shaped, and offset stacked arrangements. nih.gov The presence of substituents on the aromatic rings can influence the strength and preferred geometry of these interactions. nih.gov

Theoretical studies on guanine-containing systems have investigated the conformational preferences around the glycosidic bond (connecting the base to the sugar) and the influence of substituents on sugar pucker. researchgate.net While these studies focused on other guanine derivatives, the methodologies, such as exploring energy minima corresponding to different orientations (e.g., anti and syn), are relevant to understanding the conformational landscape of this compound. researchgate.net Theoretical calculations can determine the energy barriers to rotation and the relative stabilities of different conformers, providing insights into the flexibility of this compound. Furthermore, theoretical studies can quantify the strength and characteristics of stacking interactions between this compound and natural DNA bases (adenine, thymine, cytosine, guanine) to understand how this modification might affect DNA stability and recognition.

Table 1: Computational Chemistry Methods and Applications for this compound

| Computational Method | Key Applications | Relevant Properties Studied |

| Quantum Chemical Calculations (DFT) | Geometry optimization, Electronic structure analysis, Energy calculations | Optimized geometries, Relative energies, Enthalpies, Free energies, Vibrational frequencies, Charges, Spin densities |

| Molecular Dynamics Simulations | Conformational dynamics, Interactions with DNA, Structural changes over time | Trajectories, Conformational ensembles, Binding modes, Stability of complexes, Influence on DNA structure |

| Theoretical Conformational Studies | Identification of stable conformers, Energy barriers to rotation | Relative conformer energies, Dihedral angles |

| Theoretical Stacking Studies | Characterization of π-π interactions with nucleobases, Influence of substituents | Interaction energies, Preferred stacking geometries (face-to-face, T-shaped, offset stacked) |

Emerging Research Avenues and Future Perspectives

Investigation of N(7)-Phenylguanine Analogues as Research Tools

Analogues of this compound, including isomers such as 8-phenylguanosine and C8-phenylguanine modified oligonucleotides, are being investigated as valuable tools in biological and biochemical studies. ontosight.aimdpi.com These modified nucleobases can be incorporated into nucleic acids, offering insights into DNA and RNA structure, function, and interactions. ontosight.aimdpi.comnih.gov

For instance, 8-phenylguanosine, a synthetic nucleoside analog, is explored for its potential as a probe to study nucleic acid structure and function due to its altered base pairing and stacking interactions. ontosight.ai Similarly, oligonucleotides modified with C8-phenylguanine have been used to study non-canonical DNA structures, such as the Z-DNA conformation. mdpi.com Research has shown that the phenyl modification at the C8 position can influence the equilibrium between B-DNA and Z-DNA forms. mdpi.com

Furthermore, modified guanine (B1146940) analogues are being utilized in the development of artificial genetic polymers. A 7-deaza-7-phenyl guanine analogue, for example, has been successfully employed in the synthesis and replication of threose nucleic acid (TNA). researchgate.net This analogue improved the fidelity of TNA replication by preventing misincorporation events that occur with unmodified guanosine (B1672433), highlighting its utility in developing stable and functional TNA aptamers. researchgate.net The use of such modified nucleobases as fluorescent probes also represents a significant area of expansion, enabling the study of nucleic acid dynamics and interactions through various biological sensing and reporting applications. nih.gov

Elucidation of Broader Biological System Reactions Involving Phenylguanine Structures

The formation of phenylguanine structures within biological systems is a key area of investigation, particularly in the context of exposure to environmental contaminants. This compound (7-PhG) has been identified as a DNA adduct that can be formed from the reaction of benzene (B151609) oxide, a reactive metabolite of benzene, with DNA. sci-hub.setandfonline.comnih.govscispace.com

Studies investigating the reactivity of benzene oxide with purine (B94841) nucleosides and nucleotides under physiological conditions have detected the formation of primary hydroxycyclohexadienyl (HC) adducts. tandfonline.com Upon acidic hydrolysis, these HC adducts are converted to corresponding phenyl purines, including 7-phenylguanine, 3-phenyladenine, and N6-phenyladenine. tandfonline.com In reactions specifically with DNA followed by acidic hydrolysis, 7-PhG was detected as the sole adduct. tandfonline.com

While 7-PhG can be formed from the reaction of benzene oxide with DNA in vitro, its detection in biological samples from exposed organisms has presented challenges. nih.govscispace.com Early comparative investigations using synthetic N7-phenylguanine suggested the excretion of benzene-related guanine adducts in rat urine that were slightly different from N7-phenylguanine, possibly hydroxylated derivatives. nih.govnih.gov More recent studies employing highly sensitive mass spectrometry methods have attempted to detect 7-PhG in DNA from benzene-exposed mice and humans. nih.govscispace.com Although detected in calf thymus DNA reacted with benzene oxide, 7-PhG was largely undetectable in DNA from tissues of mice treated with benzene and in most human leukocyte DNA samples analyzed in one study. nih.govscispace.com This suggests that while the reaction pathway exists, the levels of this specific adduct in vivo might be very low or that other metabolic processes or repair mechanisms are highly efficient.

Advanced Approaches in DNA Adductomics and Biomarker Discovery Related to Guanine Modifications

DNA adductomics, the comprehensive study of all DNA adducts within a sample, is a rapidly developing field driven by advances in mass spectrometric techniques. researchgate.netnih.gov This approach is crucial for identifying and quantifying DNA modifications, including those on guanine, to assess exposure to genotoxins and understand their biological effects. researchgate.netnih.govre-place.be

The analysis of specific DNA adducts, such as 7-phenylguanine, serves as a promising avenue for biomarker discovery. sci-hub.seresearchgate.netresearchgate.net DNA adducts are considered valuable biomarkers of toxicant exposure due to their stability and presence in various biological matrices. sci-hub.se The development of highly sensitive analytical methods is critical for detecting these modifications, which often exist at very low levels in biological samples. sci-hub.senih.govnih.gov

Methodologies like liquid chromatography-mass spectrometry (LC-MS), particularly high-resolution tandem mass spectrometry (HRMS/MS), have significantly improved the sensitivity and specificity of DNA adduct analysis. sci-hub.senih.govresearchgate.netnih.gov For this compound, sensitive methods including gas chromatography-mass spectrometry, high-pressure liquid chromatography, and immunoassays using specific monoclonal antibodies have been developed. nih.govnih.govnih.gov Immunoassays, for example, have demonstrated very high sensitivity for N7-phenylguanine, with detection limits in the picogram range, surpassing the sensitivity of some early chromatographic methods. nih.gov

Despite the development of sensitive methods, the detection of 7-PhG in human and animal samples after benzene exposure has been challenging, as noted in Section 8.2. nih.govscispace.com This highlights the complexity of using specific DNA adducts as biomarkers and underscores the need for further research to understand their formation, persistence, and repair in vivo. DNA adductomics, by providing a broader profile of DNA modifications, offers a powerful approach to complement targeted analysis and potentially identify novel phenylguanine-related adducts or patterns that could serve as more reliable biomarkers of exposure or effect. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.